molecular formula C11H11ClN2O B3035508 {[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine CAS No. 32284-73-4

{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine

Cat. No.: B3035508
CAS No.: 32284-73-4
M. Wt: 222.67 g/mol
InChI Key: AQUPIXZBNDANQY-YFHOEESVSA-N
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Description

{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine is an organic compound characterized by its unique structure, which includes a benzoxazine ring and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with chloroacetaldehyde in the presence of a base to form the benzoxazine ring. Subsequent reaction with dimethylamine under controlled conditions yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one atom or group with another. Halogenation and alkylation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzoxazine derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Scientific Research Applications

{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • {[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}amine
  • {[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}ethylamine

Uniqueness

{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1Z)-1-(3-chloro-1,4-benzoxazin-2-ylidene)-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-14(2)7-10-11(12)13-8-5-3-4-6-9(8)15-10/h3-7H,1-2H3/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUPIXZBNDANQY-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=NC2=CC=CC=C2O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=NC2=CC=CC=C2O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine
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{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine
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{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine
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{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine
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{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine
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{[(2Z)-3-chloro-2H-1,4-benzoxazin-2-ylidene]methyl}dimethylamine

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